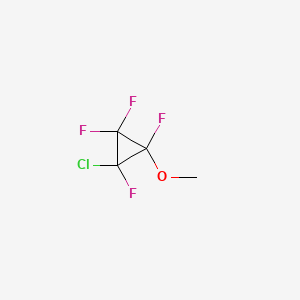
Aliflurane
説明
Aliflurane, also known by its code name Hoechst Compound 26 or 26-P, is a halocarbon drug that was investigated as an inhalational anesthetic but was never marketed . It is a member of the flurane family and has the chemical formula C4H3ClF4O with a molar mass of 178.51 g/mol . The compound is characterized by its structure, which includes a cyclopropane ring substituted with chlorine, fluorine, and methoxy groups.
科学的研究の応用
Aliflurane has been primarily studied for its potential use as an inhalational anesthetic . Although it was never marketed, its unique properties have made it a subject of interest in various fields:
Chemistry: this compound serves as a model compound for studying the reactivity of fluorinated cyclopropanes.
Biology: Its interactions with biological membranes and proteins are of interest for understanding the effects of halogenated anesthetics.
Medicine: Research into its anesthetic properties has provided insights into the development of safer and more effective anesthetics.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other fluorinated organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aliflurane involves the fluorination of cyclopropane derivatives. One common method includes the reaction of 1-chloro-1,2,2,3-tetrafluorocyclopropane with methanol under controlled conditions to introduce the methoxy group . The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade fluorinating agents and methanol, with stringent control over reaction conditions to ensure high yield and purity. The process would also include purification steps such as distillation and recrystallization to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the fluorinated cyclopropane ring.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Products include various alcohols and ketones depending on the extent of oxidation.
Reduction: Reduced forms of this compound with fewer halogen atoms.
Substitution: Substituted cyclopropane derivatives with different functional groups replacing the chlorine atom.
作用機序
Aliflurane exerts its effects by modulating the activity of various ion channels and receptors in the nervous system . It is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity, producing the anesthetic effect. Additionally, this compound may interact with other targets such as calcium channels and potassium channels, contributing to its overall pharmacological profile.
Similar Compounds:
- Isoflurane
- Sevoflurane
- Desflurane
- Halothane
- Enflurane
Comparison: this compound shares many properties with other fluorinated inhalational anesthetics such as isoflurane and sevoflurane . it is unique in its specific substitution pattern on the cyclopropane ring, which influences its pharmacokinetics and pharmacodynamics. Unlike isoflurane and sevoflurane, this compound was never marketed, possibly due to its pharmacological profile or safety concerns. Its unique structure makes it a valuable compound for research, particularly in understanding the structure-activity relationships of halogenated anesthetics.
特性
IUPAC Name |
1-chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4O/c1-10-4(9)2(5,6)3(4,7)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKANMYVPJZLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C1(F)Cl)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866580 | |
| Record name | 1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56689-41-9 | |
| Record name | Aliflurane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56689-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aliflurane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056689419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALIFLURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1069WKM8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




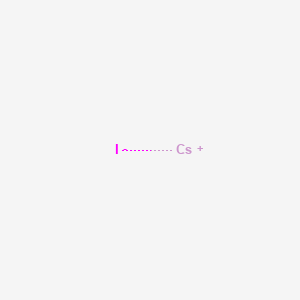
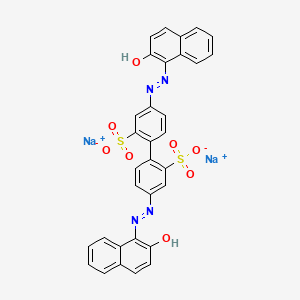
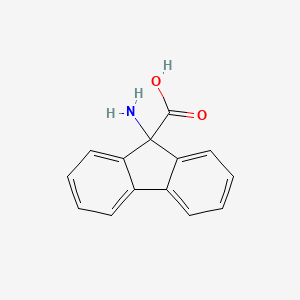

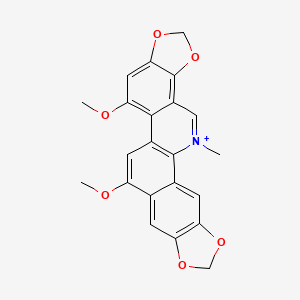
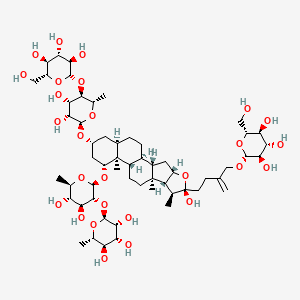
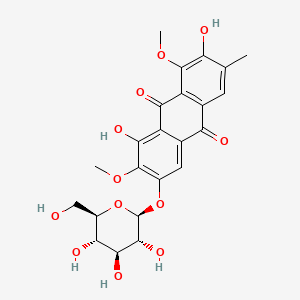

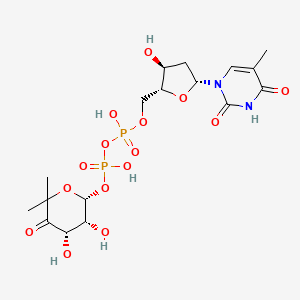
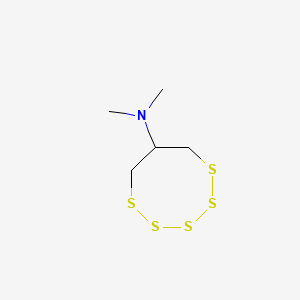
![[(5S,5aS,11bS,11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate](/img/structure/B1218240.png)

